molecular formula C19H25FN6O B2447222 1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291854-83-5

1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2447222
CAS No.: 1291854-83-5
M. Wt: 372.448
InChI Key: LWPFSFMBCPMGRH-UHFFFAOYSA-N
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Description

1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound that features a unique combination of piperidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Attachment of the Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom on a benzene ring is replaced by an amino group.

    Formation of the Piperidine Ring: The piperidine rings are typically synthesized through a series of cyclization reactions starting from appropriate diamines or dihalides.

    Coupling Reactions: The final step involves coupling the triazole and piperidine moieties through a carbonyl linkage, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the click reaction, automated synthesis platforms for the piperidine ring formation, and high-throughput screening for optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine rings or the triazole moiety, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or reduce the triazole ring under specific conditions.

    Substitution: The fluorophenyl group can undergo further substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound’s interactions with biological macromolecules make it useful in studying enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the piperidine rings can enhance binding affinity through hydrophobic interactions. The fluorophenyl group can further modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.

Comparison with Similar Compounds

Similar Compounds

    1,4’-bipiperidin-1’-yl{5-[(2-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1,4’-bipiperidin-1’-yl{5-[(2-methylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: The methyl group can influence the compound’s hydrophobicity and steric interactions.

    1,4’-bipiperidin-1’-yl{5-[(2-nitrophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. The combination of piperidine and triazole rings also provides a versatile scaffold for further chemical modifications and functionalization.

Properties

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6O/c20-15-6-2-3-7-16(15)21-18-17(22-24-23-18)19(27)26-12-8-14(9-13-26)25-10-4-1-5-11-25/h2-3,6-7,14H,1,4-5,8-13H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPFSFMBCPMGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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